molecular formula C14H23NO3S B11064812 4-methoxy-2-methyl-5-(propan-2-yl)-N-propylbenzenesulfonamide

4-methoxy-2-methyl-5-(propan-2-yl)-N-propylbenzenesulfonamide

Cat. No.: B11064812
M. Wt: 285.40 g/mol
InChI Key: RLYPYXILRRBJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-PROPYLBENZENE-1-SULFONAMIDE is a chemical compound with a complex structure, often used in various scientific research fields. It is characterized by its unique molecular arrangement, which includes a methoxy group, a methyl group, a propan-2-yl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-PROPYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:

    Nitration: of a benzene derivative to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Sulfonation: to introduce the sulfonamide group.

    Alkylation: to attach the propan-2-yl and propyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-PROPYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-PROPYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. It may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating receptors: Interacting with cell surface receptors and altering cellular signaling pathways.

    Affecting gene expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZAMIDE: Similar structure but lacks the sulfonamide group.

    4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONIC ACID: Similar structure but has a sulfonic acid group instead of a sulfonamide group.

Uniqueness

4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-PROPYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C14H23NO3S

Molecular Weight

285.40 g/mol

IUPAC Name

4-methoxy-2-methyl-5-propan-2-yl-N-propylbenzenesulfonamide

InChI

InChI=1S/C14H23NO3S/c1-6-7-15-19(16,17)14-9-12(10(2)3)13(18-5)8-11(14)4/h8-10,15H,6-7H2,1-5H3

InChI Key

RLYPYXILRRBJQF-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1C)OC)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.